N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine N-[2-[(1-methyl-5-tetrazolyl)thio]ethyl]-3-phenyl-2-propen-1-amine is a member of styrenes.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0982743
InChI: InChI=1S/C13H17N5S/c1-18-13(15-16-17-18)19-11-10-14-9-5-8-12-6-3-2-4-7-12/h2-8,14H,9-11H2,1H3/b8-5+
SMILES: CN1C(=NN=N1)SCCNCC=CC2=CC=CC=C2
Molecular Formula: C13H17N5S
Molecular Weight: 275.38 g/mol

N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine

CAS No.:

Cat. No.: VC0982743

Molecular Formula: C13H17N5S

Molecular Weight: 275.38 g/mol

* For research use only. Not for human or veterinary use.

N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine -

Specification

Description N-[2-[(1-methyl-5-tetrazolyl)thio]ethyl]-3-phenyl-2-propen-1-amine is a member of styrenes.
Molecular Formula C13H17N5S
Molecular Weight 275.38 g/mol
IUPAC Name (E)-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-3-phenylprop-2-en-1-amine
Standard InChI InChI=1S/C13H17N5S/c1-18-13(15-16-17-18)19-11-10-14-9-5-8-12-6-3-2-4-7-12/h2-8,14H,9-11H2,1H3/b8-5+
Standard InChI Key FCBGYDYUJWATKN-VMPITWQZSA-N
Isomeric SMILES CN1C(=NN=N1)SCCNC/C=C/C2=CC=CC=C2
SMILES CN1C(=NN=N1)SCCNCC=CC2=CC=CC=C2
Canonical SMILES CN1C(=NN=N1)SCCNCC=CC2=CC=CC=C2

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